![molecular formula C17H17BrN2O B3060825 N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 89474-17-9](/img/structure/B3060825.png)
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
描述
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, commonly known as BQA, is a chemical compound that has been widely studied for its potential therapeutic applications. BQA belongs to the class of quinoline derivatives, which are known to exhibit a wide range of biological activities.
科学研究应用
BQA has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and infectious diseases. In neurology, BQA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, BQA has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer. In infectious diseases, BQA has been shown to have antibacterial and antiviral properties and may be useful in the treatment of infections caused by drug-resistant pathogens.
作用机制
The exact mechanism of action of BQA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, BQA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, BQA may increase the levels of acetylcholine in the brain, which could have neuroprotective effects. BQA has also been shown to inhibit the activity of certain ion channels and receptors, which could explain its anti-cancer and anti-infective properties.
Biochemical and Physiological Effects:
BQA has been shown to have a variety of biochemical and physiological effects. In animal studies, BQA has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. BQA has also been shown to have anti-cancer effects, including the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). In addition, BQA has been shown to have antibacterial and antiviral properties, including activity against drug-resistant pathogens.
实验室实验的优点和局限性
One advantage of using BQA in lab experiments is that it is a relatively simple compound to synthesize and purify. In addition, BQA has a wide range of potential applications, which makes it a versatile compound for research. However, one limitation of using BQA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors. In addition, BQA has not been extensively studied in humans, which makes it difficult to extrapolate its effects to clinical settings.
未来方向
There are many potential future directions for research on BQA. One area of research could be to further elucidate its mechanism of action, which could help to identify new therapeutic targets. Another area of research could be to investigate the potential use of BQA in combination with other drugs or therapies, which could enhance its efficacy. Additionally, more studies are needed to determine the safety and efficacy of BQA in humans, which could pave the way for clinical trials and eventual FDA approval.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-14-7-9-15(10-8-14)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPSELHCBVBMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357481 | |
| Record name | JS-2021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89474-17-9 | |
| Record name | JS-2021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



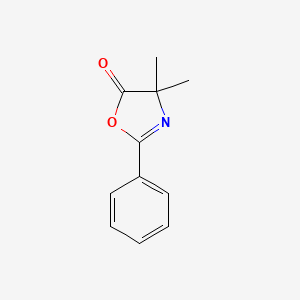
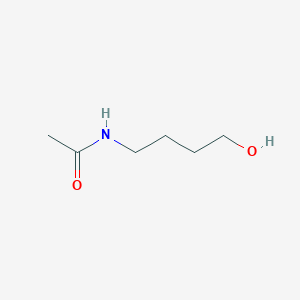
![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)
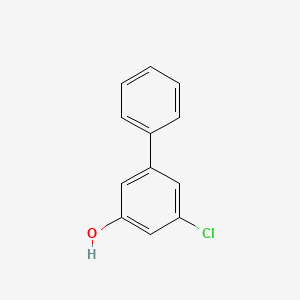
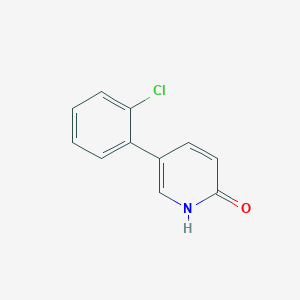

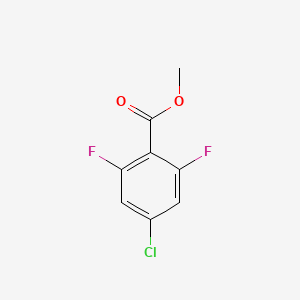

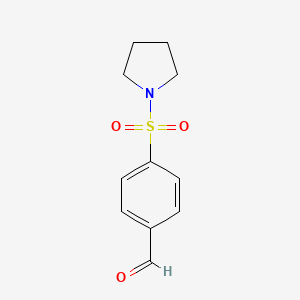
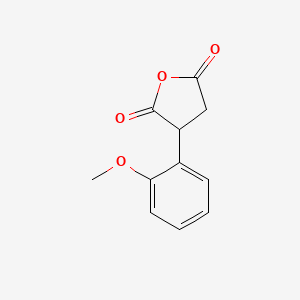
![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)
![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)
![3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3060763.png)
![3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3060764.png)